2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with the molecular formula C23H19ClN2O3 and a molecular weight of 406.872 . This compound is part of the chromene family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the three-component reaction using aromatic aldehydes, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst such as lipase (Mucor miehei) in ionic liquids . This green and mechanochemical one-pot synthesis approach is favored for its efficiency and environmental friendliness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
Similar compounds to 2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile include:
- 2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
CAS No. |
4610-19-9 |
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Molecular Formula |
C23H19ClN2O3 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H19ClN2O3/c24-17-8-3-1-6-14(17)13-28-19-10-4-2-7-15(19)21-16(12-25)23(26)29-20-11-5-9-18(27)22(20)21/h1-4,6-8,10,21H,5,9,11,13,26H2 |
InChI Key |
HDJKLAYXVXTPOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OCC4=CC=CC=C4Cl)C(=O)C1 |
Origin of Product |
United States |
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